Dehalogenation Selectivity in Suzuki–Miyaura Cross-Coupling
Jedinák et al. (2017) performed a direct head‑to‑head comparison of chloro‑, bromo‑, and iodo‑substituted aminopyrazoles and their amides in the Suzuki–Miyaura cross‑coupling reaction [1]. They reported that bromo‑ and chloro‑pyrazole derivatives were superior to iodo‑pyrazoles because of a substantially reduced propensity for the undesired dehalogenation side reaction. Although 3,5‑dibromo‑1H‑pyrazole‑4‑carboxamide was not an explicitly tested substrate, the study establishes a robust class‑level principle: brominated pyrazole amides are the preferred substrates for efficient C–C bond formation when compared with their iodinated counterparts, offering higher coupling yields and fewer by‑products. This inference is directly applicable to the target compound due to its structural homology with the tested bromo‑pyrazole amide series.
| Evidence Dimension | Susceptibility to dehalogenation side reaction during Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | 3,5-Dibromo-1H-pyrazole-4-carboxamide: Not individually tested, but belongs to the class of brominated pyrazole amides shown to be superior to iodo analogs. |
| Comparator Or Baseline | Iodinated pyrazole amides: Higher dehalogenation rates observed; specific quantitative yield data not extracted for the exact comparator pair. |
| Quantified Difference | Class-level: Br/Cl pyrazole amides > I pyrazole amides for coupling selectivity (Jedinák et al., 2017). |
| Conditions | Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, Pd catalyst, aqueous‑organic solvent system. |
Why This Matters
For researchers or procurement teams synthesizing complex molecules via palladium‑catalyzed coupling, selecting the brominated carboxamide over an iodinated analog directly increases reaction selectivity and reduces purification burden.
- [1] Jedinák, L.; Zatopková, R.; Cankař, P. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 2017, 82 (1), 157‑169. DOI: 10.1021/acs.joc.6b02306. View Source
